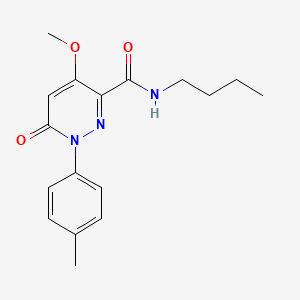

N-butyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Description

N-butyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide featuring a 1,6-dihydropyridazine core with three key substituents:

- N-butyl group: A linear alkyl chain at the carboxamide nitrogen.

- 4-methoxy group: An electron-donating methoxy substituent at position 2.

- p-tolyl group: A para-methyl-substituted aryl ring at position 1.

Its molecular formula is C₁₈H₂₁N₃O₃, with a molar mass of 327.38 g/mol.

Properties

IUPAC Name |

N-butyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-4-5-10-18-17(22)16-14(23-3)11-15(21)20(19-16)13-8-6-12(2)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXZLXRWDZODAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.

Substitution Reactions:

Functional Group Modifications: The methoxy and butyl groups can be introduced through nucleophilic substitution reactions.

Final Assembly: The carboxamide group is typically introduced in the final step through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-butyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

Material Science: It may be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridazine Carboxamides

Table 1: Key Structural and Molecular Features of Analogs

Key Observations:

- Alkyl Chain Isomerism : The N-(sec-butyl) analog [] shares the same molecular formula as the target compound but exhibits a branched alkyl chain. This isomerism may influence solubility, metabolic stability, and steric interactions in biological systems.

- Its imine group introduces hydrogen-bonding variability.

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Chemical Shift Variations in Analogous Compounds []

| Region | Target Compound (Hypothetical) | Compound 1 (Rapa analog) | Compound 7 (Rapa analog) | Inference |

|---|---|---|---|---|

| Positions 29–36 | δ 7.2–7.5 (p-tolyl protons) | δ 6.8–7.1 | δ 7.0–7.3 | p-tolyl substituent induces upfield/downfield shifts vs. simpler aryl groups |

| Positions 39–44 | δ 3.8 (methoxy) | δ 3.9 | δ 3.7 | Methoxy group’s electron donation stabilizes adjacent protons |

Key Findings:

- Aromatic Proton Shifts : The p-tolyl group in the target compound likely causes distinct NMR shifts compared to analogs with unsubstituted or differently substituted aryl rings (e.g., phenyl in []).

- Methoxy Group Stability : Consistent chemical shifts for the methoxy group across analogs suggest minimal electronic perturbation from other substituents .

Biological Activity

N-butyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of a dihydropyridazine ring, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 125 - 250 |

These results suggest that the compound possesses bactericidal properties, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to a halt in protein synthesis.

- Disruption of Nucleic Acid Synthesis : It has been shown to inhibit DNA replication and transcription processes.

- Peptidoglycan Production Inhibition : It affects cell wall synthesis, making bacteria more susceptible to lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to different parts of the molecule can enhance its efficacy:

- Alkyl Chain Length : Variations in the butyl group have been studied to assess their impact on solubility and membrane permeability.

- Substituents on the Dihydropyridazine Ring : Altering functional groups can affect the binding affinity to bacterial targets.

Study 1: Efficacy Against Biofilms

A study evaluated the compound's ability to disrupt biofilm formation in Staphylococcus epidermidis. The results showed a reduction in biofilm biomass by up to 90% at concentrations of 31.108 - 62.216 μg/mL, indicating strong antibiofilm activity compared to standard antibiotics like ciprofloxacin.

Study 2: In Vivo Testing

In vivo studies using murine models demonstrated that treatment with this compound resulted in significant reductions in bacterial load in infected tissues, supporting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters, followed by functionalization of the pyridazine core. Key steps include:

- Step 1 : Formation of the dihydropyridazine ring via [3+3] cycloaddition under acidic conditions .

- Step 2 : Tosyloxy or methoxy group introduction via nucleophilic substitution (e.g., using tosyl chloride or methanol under reflux) .

- Optimization : Reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry of p-tolyl substituents critically impact yield (reported 45–72%) .

Q. How can structural ambiguities in spectroscopic data (e.g., NMR or IR) for this compound be resolved?

- Methodology :

- NMR Analysis : Compare experimental and NMR shifts with computed spectra (DFT/B3LYP/6-31G**) to validate assignments of the dihydropyridazine ring and carboxamide group .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1680–1720 cm and N–H bending modes at ~1540 cm .

- Contradiction Management : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from the N-butyl and p-tolyl moieties .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to positive controls (e.g., doxorubicin) .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide SAR studies for this compound’s bioactivity?

- Methodology :

- Target Identification : Use homology modeling to predict binding affinity for kinases (e.g., EGFR) or inflammatory targets (COX-2) .

- Docking Workflow :

Prepare ligand (compound) and receptor (target protein) structures using AutoDock Tools.

Perform flexible docking with Lamarckian genetic algorithms to account for side-chain mobility.

Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability .

- Contradiction Analysis : Discrepancies between in silico and experimental IC values may arise from solvation effects or protein flexibility .

Q. What strategies optimize regioselectivity during functionalization of the dihydropyridazine core?

- Methodology :

- Electrophilic Substitution : Use directing groups (e.g., methoxy at C4) to enhance para-substitution on the p-tolyl ring .

- Catalytic Approaches : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at C1 or C6 positions .

- Statistical Design : Apply factorial design (e.g., 2 factorial) to test variables like catalyst loading, temperature, and solvent .

Q. How can contradictory results in biological assays (e.g., variable IC across studies) be systematically addressed?

- Methodology :

- Data Normalization : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-Analysis : Use hierarchical clustering or PCA to identify outliers in datasets from multiple labs .

- Mechanistic Studies : Employ SPR (surface plasmon resonance) to validate direct target binding vs. off-target effects .

Methodological Resources

| Technique | Application | Key References |

|---|---|---|

| HPLC-PDA | Purity assessment (>95%) and isomer separation | |

| Factorial Design | Optimization of reaction conditions (temperature, solvent, catalyst) | |

| DFT Calculations | Prediction of NMR shifts and reaction intermediates | |

| SPR Biosensing | Real-time analysis of compound-protein interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.